molecular formula C10H6ClNO4S B14489990 5-Nitro-naphthalene-1-sulfonyl chloride CAS No. 64451-90-7

5-Nitro-naphthalene-1-sulfonyl chloride

Cat. No.: B14489990
CAS No.: 64451-90-7
M. Wt: 271.68 g/mol
InChI Key: IAWRQTFJGYLKCA-UHFFFAOYSA-N
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Description

Overview of Sulfonyl Chlorides in Advanced Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic reagents that play a pivotal role in modern organic synthesis. Their primary and most well-established application is in the synthesis of sulfonamides through reaction with primary or secondary amines. cbijournal.comucl.ac.uk This reaction is fundamental to the construction of a vast number of biologically active molecules, as the sulfonamide functional group is a key pharmacophore found in numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. cbijournal.com

Beyond sulfonamide formation, sulfonyl chlorides serve as crucial intermediates for creating other sulfur-containing functional groups. They are employed in the synthesis of sulfonate esters and as precursors in various cross-coupling reactions. The reactivity of the sulfonyl chloride group can be modulated by the electronic nature of the organic residue (R) to which it is attached, allowing chemists to fine-tune its synthetic utility for specific and complex molecular architectures.

The Naphthalene (B1677914) Scaffold as a Platform for Chemical Research

The naphthalene core, a bicyclic aromatic hydrocarbon (C₁₀H₈), is a privileged scaffold in chemical research, particularly in the field of drug discovery. Its rigid, planar, and lipophilic structure provides an ideal framework for the spatial presentation of functional groups, enabling precise interactions with biological targets such as enzymes and receptors.

The academic interest in naphthalene-based compounds stems from their diverse and potent biological activities. Many FDA-approved drugs, including Naproxen (an anti-inflammatory agent) and Propranolol (a beta-blocker), are built upon this scaffold. Furthermore, the extended π-conjugated system of naphthalene endows its derivatives with useful photophysical properties. This has led to their extensive development as fluorescent probes and molecular sensors for detecting biologically relevant ions and molecules, as well as for applications in materials science, such as in the formulation of organic light-emitting diodes (OLEDs). nih.govmdpi.com

Specific Research Focus on 5-Nitro-naphthalene-1-sulfonyl chloride

Within the broader family of naphthalenesulfonyl chlorides, this compound has emerged as a compound of specific interest due to the unique interplay between its constituent functional groups. The presence of a strongly electron-withdrawing nitro group at the C5 position significantly influences the electronic properties of the entire naphthalene ring system and, consequently, the reactivity of the sulfonyl chloride at the C1 position.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 64451-90-7
Molecular Formula C₁₀H₆ClNO₄S
Molecular Weight 271.68 g/mol

| IUPAC Name | 5-nitronaphthalene-1-sulfonyl chloride |

The reactivity of this compound is dominated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for sulfonylation reactions, particularly with nucleophiles such as amines, alcohols, and phenols.

The key feature distinguishing its reactivity is the electronic effect of the peri-positioned nitro group. The nitro group at C5 exerts a powerful electron-withdrawing effect through resonance and induction, which propagates across the naphthalene scaffold. This effect increases the partial positive charge on the sulfur atom of the sulfonyl chloride group, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to non-nitrated analogues. This heightened reactivity allows for sulfonamide and sulfonate ester formation to proceed under mild conditions and often with high yields. cbijournal.com The typical reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated. cbijournal.com

Table 2: Key Reactions and Transformations

Reaction Type Reactants Product Class Significance
Sulfonamide Synthesis Primary/Secondary Amines N-substituted 5-nitronaphthalene-1-sulfonamides Access to biologically active compounds.

| Sulfonate Ester Synthesis | Alcohols/Phenols | 5-nitronaphthalene-1-sulfonate esters | Synthesis of functionalized derivatives. |

The primary application of this compound is as a specialized building block in organic and medicinal chemistry for the synthesis of complex sulfonamides. The resulting 5-nitronaphthalene sulfonamides serve as intermediates for molecules with potential therapeutic value or as ligands for coordination chemistry.

An emerging area of application lies in the development of fluorescent probes and chemosensors. nih.gov The naphthalene core provides the necessary fluorophore, while the nitro group often acts as a fluorescence quencher through mechanisms like photoinduced electron transfer (PET). This "quencher-fluorophore" arrangement is the basis for designing "turn-on" fluorescent probes. For example, a probe constructed from this compound could be designed to react selectively with a specific analyte. This reaction could lead to the chemical modification or removal of the nitro group, thereby restoring the fluorescence of the naphthalene moiety and signaling the presence of the target analyte. This principle is widely applied in bioimaging to visualize the distribution and concentration of specific biomolecules within living cells. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64451-90-7

Molecular Formula

C10H6ClNO4S

Molecular Weight

271.68 g/mol

IUPAC Name

5-nitronaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H

InChI Key

IAWRQTFJGYLKCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Nitro Naphthalene 1 Sulfonyl Chloride and Analogues

Established Synthetic Pathways to Arenesulfonyl Chlorides

Traditional methods for the synthesis of arenesulfonyl chlorides, including 5-Nitro-naphthalene-1-sulfonyl chloride, have been widely used for decades. These pathways, while effective, often involve hazardous reagents and challenging reaction conditions.

Synthesis from Sulfonic Acids and Their Salts

The conversion of arenesulfonic acids or their corresponding salts into arenesulfonyl chlorides is a fundamental and widely practiced method. This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃). researchgate.netgoogle.com For instance, the reaction of a sulfonic acid with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), proceeds to form the sulfonyl chloride, sulfur dioxide, and hydrogen chloride. google.com

Another approach involves the use of chlorosulfonic acid (ClSO₃H). Arenesulfonic acids can react with an excess of chlorosulfonic acid to yield the desired sulfonyl chlorides. thieme-connect.de However, these conventional chlorinating agents are often noxious and can be hazardous to handle due to their high reactivity and the potential for pressure buildup. rsc.org

The choice of reagent and reaction conditions can be influenced by the nature of the starting sulfonic acid. For example, some methods require relatively high reaction temperatures, around 70-75°C, which may not be suitable for sensitive substrates. google.com The yield can also vary significantly depending on the specific sulfonic acid being used. google.com

A comparison of common chlorinating agents for the synthesis of arenesulfonyl chlorides from sulfonic acids is presented below:

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl chloride (SOCl₂)Often with catalytic DMFReadily availableGenerates gaseous byproducts (SO₂, HCl)
Phosphorus pentachloride (PCl₅)Neat or in an inert solventEffective for a wide range of substratesSolid reagent, can be difficult to handle
Phosphoryl chloride (POCl₃)Often requires higher temperaturesLiquid reagent, easier to handle than PCl₅Can be less reactive than PCl₅
Chlorosulfonic acid (ClSO₃H)Used in excessPowerful sulfonating and chlorinating agentHighly corrosive and hazardous

Direct Halogenation Strategies

Direct halogenation provides a more direct route to arenesulfonyl chlorides, bypassing the isolation of the intermediate sulfonic acid.

One of the most prominent direct methods is chlorosulfonation , where an aromatic compound is treated directly with chlorosulfonic acid. thieme-connect.de For the synthesis of this compound, nitronaphthalene can be reacted with an excess of chlorosulfonic acid (4–8 molar equivalents) at temperatures ranging from 20–100°C. This method is scalable for industrial production, with reported yields between 40% and 83%, depending on the specific conditions. vulcanchem.com A similar process is used for the preparation of naphthalene-1,5-disulfonyl chloride from naphthalene (B1677914). google.com While effective, this method uses a large excess of a highly corrosive reagent and can lead to the formation of isomeric byproducts. thieme-connect.dersc.org

Another significant direct strategy is the Sandmeyer-type reaction . This method involves the diazotization of an aromatic amine, followed by a reaction with sulfur dioxide in the presence of a copper salt catalyst. For the synthesis of this compound, 4-nitro-1-naphthylamine (B40213) is first treated with sodium nitrite (B80452) in a mixture of concentrated hydrochloric acid and glacial acetic acid to form the corresponding diazonium salt. This intermediate is then reacted with sulfur dioxide in acetic acid, catalyzed by copper(II) chloride, to yield the final product with a high yield of 83%. A key advantage of this procedure is the avoidance of gaseous chlorine, which enhances the safety of the process. vulcanchem.comacs.orgnih.gov

The table below compares these two direct halogenation methods:

MethodStarting MaterialReagentsKey AdvantagesReported Yield for Analogues
ChlorosulfonationNitronaphthaleneChlorosulfonic acidScalable for industrial use40–83%
Sandmeyer-type Reaction4-Nitro-1-naphthylamineNaNO₂, HCl, SO₂, CuCl₂Avoids the use of gaseous chlorine, high yield83%

Environmentally Benign and Sustainable Synthesis Protocols

In response to the growing need for greener chemical processes, significant research has been directed toward developing more sustainable methods for the synthesis of arenesulfonyl chlorides. These modern protocols aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions.

Metal-Free Oxyhalogenation of Thio-precursors

A promising green strategy involves the metal-free oxidative halogenation of sulfur-containing precursors like thiols and disulfides. thieme-connect.deacs.org These methods offer an alternative to traditional routes that often rely on harsh oxidants or metal catalysts.

One such approach utilizes Oxone (potassium peroxymonosulfate) in combination with a halide source (KX, where X = Cl or Br) in water. This system provides a simple and rapid method for the efficient synthesis of sulfonyl chlorides and bromides from thiols and disulfides. The use of water as the solvent makes this process particularly environmentally friendly. rsc.org

Another metal-free system employs ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides (NO/NO₂) in a redox-catalytic cycle, with oxygen serving as the terminal oxidant. In this method, thiols are converted to sulfonyl chlorides in the presence of ammonium nitrate and an aqueous solution of hydrochloric acid. This reaction avoids the use of halogenated solvents and produces minimal non-hazardous inorganic waste. rsc.orgresearchgate.net

Furthermore, combinations of N-chlorosuccinimide (NCS) with various reagents have been shown to be effective for the oxidative chlorination of thiols. For example, the use of NCS in the presence of tetrabutylammonium (B224687) chloride and water allows for the in situ preparation of sulfonyl chlorides from thiols. organic-chemistry.org

The following table summarizes these metal-free oxyhalogenation methods:

Reagent SystemPrecursorSolventKey Features
Oxone / KXThiols, DisulfidesWaterSimple, rapid, aqueous medium
Ammonium Nitrate / HCl / O₂ThiolsAcetonitrile/WaterMetal-free, aerobic, low waste
N-Chlorosuccinimide (NCS) / Bu₄NClThiolsNot specifiedIn situ generation of sulfonyl chloride

Aqueous Medium Reactions and Phase-Transfer Catalysis

Performing organic reactions in water is a primary goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents.

The synthesis of arenesulfonyl chlorides has been successfully adapted to aqueous conditions. For example, the Sandmeyer reaction, traditionally carried out in organic solvents like acetic acid, can be performed in an aqueous acidic medium. acs.orgresearchgate.net In this modified procedure, diazonium salts are reacted with a source of sulfur dioxide in the presence of copper salts. The low solubility of the resulting sulfonyl chlorides in water protects them from hydrolysis and allows for their direct precipitation from the reaction mixture in good yields and high purity. This aqueous process is not only safer and more robust but also readily scalable with significant environmental benefits. acs.orgresearchgate.net

The use of phase-transfer catalysis can further enhance reactions in aqueous media by facilitating the interaction between water-soluble and water-insoluble reactants. While not specifically detailed for this compound, the principle has been applied to related syntheses, where a phase-transfer catalyst enables reactions to proceed efficiently in a biphasic system, thereby reducing the need for organic solvents. rsc.org

Aerobic Oxidation Approaches

The use of molecular oxygen as the ultimate oxidant is a highly attractive strategy for green synthesis, as it is abundant, inexpensive, and produces water as the only byproduct.

Aerobic oxidation methods have been developed for the conversion of thiols into sulfonyl halides under metal-free conditions. rsc.org In a notable example, thiols are oxidized to sulfonyl chlorides or bromides using aqueous HBr or HCl in the presence of ammonium nitrate, with oxygen acting as the terminal oxidant. The reaction system generates NOx gases, which are crucial for the catalytic cycle. This approach is characterized by its high atom economy and the generation of very low amounts of non-hazardous waste. The purification process is also simplified, often requiring only filtration over a short pad of silica (B1680970) gel, thus avoiding large volumes of solvents typically used in extraction and column chromatography. rsc.org

These aerobic methods represent a significant step forward in the sustainable production of arenesulfonyl chlorides, aligning with the core principles of green chemistry.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound is fundamentally governed by the principles of regioselectivity in electrophilic aromatic substitution on the naphthalene scaffold. The target molecule itself is achiral; therefore, stereoselective synthesis is not a consideration for its direct preparation. However, these considerations become paramount in the synthesis of chiral analogues or derivatives.

Regioselectivity

The formation of this compound involves two critical regioselective steps: the nitration of naphthalene to form 1-nitronaphthalene (B515781), followed by the chlorosulfonation of this intermediate.

Nitration of Naphthalene: The direct nitration of naphthalene using conventional methods, such as a mixture of nitric and sulfuric acids, is highly regioselective, yielding predominantly 1-nitronaphthalene over the 2-nitro isomer. scitepress.orgnih.gov The ratio is typically around 90-96% of the 1-nitro product. scitepress.org However, this traditional process can suffer from the formation of dinitrated byproducts and challenges related to the use of highly corrosive acids. mdpi.com

Advanced methodologies have focused on improving the selectivity and environmental profile of this reaction. The use of zeolite catalysts, for instance, has been shown to significantly enhance the regioselectivity for 1-nitronaphthalene while operating under milder conditions. mdpi.com Studies using HBEA-25 zeolite with fuming nitric acid in 1,2-dichloroethane (B1671644) have demonstrated a notable increase in the ratio of 1- to 2-nitronaphthalene (B181648) isomers. mdpi.com

Effect of Zeolite Catalyst on Naphthalene Nitration
CatalystYield of 1-Nitronaphthalene (%)Selectivity (1-Nitro / 2-Nitro Ratio)Reference
None-Low mdpi.com
HBEA-2568.219.2 mdpi.com

Chlorosulfonation of 1-Nitronaphthalene: The second step is the introduction of the sulfonyl chloride group. The nitro group at the C1 position is an electron-withdrawing group and deactivates the ring towards further electrophilic substitution. In the naphthalene ring system, substitution on the same ring is generally disfavored. The chlorosulfonation reaction, typically using chlorosulfonic acid, occurs preferentially on the unsubstituted ring at the C5 position, which is an alpha position analogous to the C1 position, leading to the desired this compound. An alternative high-yield route involves the diazotization of 4-nitro-1-naphthylamine followed by a reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst, which also regioselectively yields the target compound.

Stereoselectivity

As this compound is an achiral molecule, its synthesis does not require stereoselective control. However, the principles of stereoselective synthesis are critical when considering the preparation of chiral analogues that may have applications as catalysts or specialized intermediates. For example, the synthesis of chiral naphthalene-containing sulfonamides or other sulfinyl compounds often employs organocatalysts, such as those derived from cinchona alkaloids, to control the formation of new stereogenic centers. nih.govnih.gov The development of methods for the stereoselective synthesis of chiral sulfinyl compounds is an active area of research, utilizing chiral auxiliaries or catalysts to produce enantiomerically enriched products. nih.gov

Industrial Scale-Up and Process Optimization Studies

The industrial production of aryl sulfonyl chlorides, including this compound, presents significant challenges related to safety, efficiency, and environmental impact. Traditional batch processes often rely on large excesses of hazardous reagents like chlorosulfonic acid, which poses risks during scale-up due to strong exothermic reactions and the handling of highly corrosive materials. mdpi.com Modern process optimization studies focus on developing safer, more efficient, and scalable manufacturing routes, with a strong emphasis on continuous manufacturing and flow chemistry. mdpi.comresearchgate.net

A key area of study has been the transition from batch to continuous processing for chlorosulfonation reactions. A continuous manufacturing system using multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system has been developed to produce multi-hundred-gram quantities of aryl sulfonyl chlorides safely and efficiently. mdpi.com This approach mitigates the hazards of scaling up batch reactions by minimizing the volume of hazardous reagents being heated at any given time. mdpi.com

Process optimization is often guided by a Design of Experiments (DOE) approach to identify the ideal reaction conditions (e.g., temperature, reagent equivalents, reaction time) to maximize yield and purity while minimizing waste. mdpi.com For the synthesis of aryl sulfonyl chlorides, DOE has been used to optimize batch conditions before transferring the process to a continuous flow setup. mdpi.com

The benefits of shifting from an optimized batch process to a continuous flow process are significant. While total yield may sometimes decrease slightly with scale, the spacetime yield—a measure of the amount of product produced per unit of volume per unit of time—is often dramatically improved. This indicates a much more efficient use of reactor volume and time. For example, in the scale-up of a representative aryl sulfonyl chloride, a continuous flow process produced over seven times the material in less than double the time compared to the best batch conditions. mdpi.com

Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides
ParameterOptimized Batch Process (SU-2)Continuous Flow Process (Run 4)Reference
Product Quantity~65 g500 g mdpi.com
Process Time6.5 h12 h mdpi.com
Spacetime Yield (g mL⁻¹ h⁻¹)0.0720.139 mdpi.com

These advanced manufacturing techniques not only enhance safety and productivity but also improve the green chemistry profile of the synthesis by reducing waste and energy consumption.

Elucidation of Reaction Mechanisms and Kinetic Profiles of 5 Nitro Naphthalene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides is a cornerstone of sulfonyl transfer chemistry. nih.gov The mechanism of these reactions is more complex than substitutions at a saturated carbon atom, but extensive research on analogous systems provides a clear picture of the operative pathways. nih.gov

Analysis of SN1, SN2, and SN3 Mechanistic Pathways

The solvolysis and nucleophilic substitution reactions of arenesulfonyl chlorides are predominantly understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. beilstein-journals.org

SN1 Pathway : A dissociative SN1 mechanism, which would involve the unimolecular formation of a highly unstable sulfonyl cation (RSO2+), is considered energetically unfavorable under typical solvolytic conditions. beilstein-journals.org The high heterolytic bond-dissociation energies of sulfonyl chlorides argue against the formation of such an intermediate. beilstein-journals.org

SN2 Pathway : The concerted SN2 pathway involves the nucleophile attacking the electrophilic sulfur atom, forming a trigonal bipyramidal transition state, and displacing the chloride leaving group in a single step. nih.govresearchgate.net This mechanism is supported by a large body of evidence from kinetic studies, including solvent effects and activation parameters, for a wide range of arenesulfonyl chlorides. nih.govrsc.org For reactions of 4-substituted benzenesulfonyl chlorides, observations have been consistently interpreted in terms of an SN2 displacement of the chloride ion. beilstein-journals.org

SN3 Pathway : The SN3 or addition-elimination (A-E) mechanism involves the formation of a pentacoordinate sulfurane intermediate. While this pathway is considered in some nucleophilic substitutions at sulfur, the SN2 model with a single transition state is generally favored for the chloride-chloride exchange and solvolysis of arenesulfonyl chlorides. nih.govnih.gov DFT studies on the chloride exchange reaction for arenesulfonyl chlorides revealed that it proceeds via a single transition state consistent with the SN2 mechanism. nih.gov

For 5-Nitro-naphthalene-1-sulfonyl chloride, the reaction is thus expected to proceed via a dominant SN2 pathway.

Influence of Substituents on Reaction Kinetics and Mechanism

The nature and position of substituents on the aromatic ring significantly impact the reactivity of arenesulfonyl chlorides. Electron-withdrawing groups are known to accelerate the rate of nucleophilic substitution, while electron-donating groups slow it down. nih.gov

The nitro group (-NO2) is a powerful electron-withdrawing substituent. Its presence at the 5-position of the naphthalene (B1677914) ring is expected to increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack. This effect accelerates the reaction rate. Kinetic studies on a series of para- and meta-substituted benzenesulfonyl chlorides in a chloride-chloride exchange reaction demonstrated this trend clearly. nih.gov The reaction rates were found to follow the Hammett equation with a positive ρ-value of +2.02, indicating that the reaction is facilitated by electron-withdrawing substituents that stabilize the developing negative charge in the transition state. nih.govnih.govdntb.gov.ua For instance, 3-CF3-benzenesulfonyl chloride is about 10 times more reactive than the unsubstituted parent compound. nih.gov Therefore, this compound is predicted to be considerably more reactive towards nucleophiles than its unsubstituted counterpart, naphthalene-1-sulfonyl chloride.

Role of Solvent Effects: Grunwald-Winstein Equation Correlates

The Grunwald-Winstein equations are powerful tools for investigating solvolysis mechanisms by quantifying the effect of the solvent on reaction rates. beilstein-journals.org The extended Grunwald-Winstein equation (log(k/k₀) = lNT + mYCl) separates the solvent effect into its nucleophilic (lNT) and ionizing power (mYCl) components.

For arenesulfonyl chlorides, which react via an SN2 mechanism, the rate is sensitive to both solvent nucleophilicity and ionizing power. researchgate.net The ratio of the sensitivity parameters, l/m, is a useful mechanistic criterion. A value greater than 1.0 is indicative of an SN2 mechanism where bond formation is significant in the transition state. koreascience.kr

While specific l and m values for this compound are not available, data from analogous compounds are highly informative. For example, the solvolysis of p-nitrobenzenesulfonyl chloride yields l and m values of 1.54 and 0.69, respectively. nih.gov The solvolysis of 5-dimethylamino-naphthalene-1-sulfonyl chloride, despite having an electron-donating group, is also best described by an SN2 pathway with l = 0.96 and m = 0.53. researchgate.net Based on these analogs, the solvolysis of this compound is expected to show a strong dependence on solvent nucleophilicity (a high l value) and a moderate dependence on solvent ionizing power (a moderate m value), with an l/m ratio significantly greater than 1.0, confirming an SN2 pathway.

Grunwald-Winstein Parameters for Related Sulfonyl Chlorides

Compoundl (Sensitivity to NT)m (Sensitivity to YCl)l/m RatioProposed MechanismReference
p-Nitrobenzenesulfonyl chloride1.540.692.23SN2 nih.gov
Benzenesulfonyl chloride1.010.611.66SN2 koreascience.kr
4-(Acetylamino)-1-naphthalenesulfonyl chloride0.760.372.05Dissociative SN2 koreascience.kr
5-Dimethylamino-naphthalene-1-sulfonyl chloride0.960.531.81SN2 researchgate.net

Solvent Kinetic Isotope Effects (KSIE) in Mechanistic Probes

Solvent Kinetic Isotope Effects (KSIE), determined by comparing reaction rates in a protic solvent (e.g., H₂O, CH₃OH) versus its deuterated counterpart (e.g., D₂O, CH₃OD), serve as a sensitive probe for reaction mechanisms. For solvolysis reactions, the KSIE (kH/kD) can distinguish between unimolecular and bimolecular pathways.

SN1 reactions typically show small KSIE values close to unity (1.2-1.3). In contrast, SN2 solvolyses of sulfonyl chlorides exhibit significantly larger KSIE values, often in the range of 1.5 to 2.0 or higher. nih.govkoreascience.kr This larger value is attributed to the role of the solvent molecule acting not only as a nucleophile but also potentially as a general-base catalyst in the transition state, facilitating proton removal. koreascience.kr Studies on 4-substituted benzenesulfonyl chlorides showed that the KSIE (kH₂O/kD₂O) varies systematically with the substituent, from 1.53 for the p-MeO derivative to 1.77 for the p-NO₂ derivative at 15 °C. cdnsciencepub.com This trend indicates that as the sulfur center becomes more electron-deficient (as with the nitro group), the degree of bond-making and solvent participation in the transition state increases. cdnsciencepub.com

For this compound, a KSIE value greater than 1.7 is expected, consistent with an SN2 mechanism involving significant nucleophilic participation and likely general-base assistance from the solvent.

Solvent Kinetic Isotope Effects (KSIE) for Solvolysis of Arenesulfonyl Chlorides

CompoundKSIE (kMeOH/kMeOD)KSIE (kH₂O/kD₂O)Reference
p-Nitrobenzenesulfonyl chloride-1.77 (at 15°C) cdnsciencepub.com
Benzenesulfonyl chloride-1.64 (at 15°C) cdnsciencepub.com
Methanesulfonyl chloride-1.57 (at 20°C) nih.gov
4-(Acetylamino)-1-naphthalenesulfonyl chloride1.75- koreascience.kr

Transition State Characterization and Activation Parameters

The kinetic parameters of enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide a thermodynamic description of the transition state. For bimolecular reactions like the SN2 solvolysis of sulfonyl chlorides, the transition state is a highly ordered assembly of the substrate and nucleophile (solvent).

This high degree of order is reflected in large, negative values for the entropy of activation (ΔS‡). Conversely, the enthalpy of activation (ΔH‡) is typically moderately positive. This combination of activation parameters is a hallmark of an associative SN2 mechanism. For the solvolysis of 5-dimethylamino-naphthalene-1-sulfonyl chloride, ΔH‡ values were found to be in the range of 12.0 to 15.9 kcal·mol⁻¹, while ΔS‡ values were large and negative, ranging from -23.1 to -36.3 cal·mol⁻¹·K⁻¹. researchgate.net Similarly, the hydrolysis of various substituted benzenesulfonyl chlorides yields large negative activation entropies. rsc.org These values strongly support a bimolecular mechanism. researchgate.net

Given the structural similarities, the solvolysis of this compound is expected to exhibit analogous activation parameters: a moderately positive ΔH‡ and a large negative ΔS‡, characteristic of a constrained, associative SN2 transition state.

Activation Parameters for Solvolysis of Related Sulfonyl Chlorides

CompoundSolvent SystemΔH (kcal·mol⁻¹)ΔS (cal·mol⁻¹·K⁻¹)Reference
5-Dimethylamino-naphthalene-1-sulfonyl chlorideVarious aqueous binaries12.0 - 15.9-23.1 to -36.3 researchgate.net
p-Nitrobenzenesulfonyl chlorideWater16.8-14.2 rsc.org
Benzenesulfonyl chlorideWater16.6-14.8 rsc.org
trans-β-Styrenesulfonyl chlorideVarious aqueous binaries--13 to -34 nih.gov

Specific Reaction Pathways

Based on the comprehensive analysis of analogous systems, the specific reaction pathway for the solvolysis of this compound in a hydroxylic solvent (e.g., methanol (B129727), water, ethanol) can be confidently described. The reaction proceeds through a concerted, bimolecular nucleophilic substitution (SN2) mechanism at the sulfonyl sulfur.

The key features of this pathway are:

Bimolecular Transition State : The rate-determining step involves the formation of a single, highly ordered trigonal bipyramidal transition state involving both the sulfonyl chloride and a solvent molecule. This is evidenced by the expected large negative entropy of activation.

High Sensitivity to Solvent Nucleophilicity : Kinetic analysis via the Grunwald-Winstein equation would show a high sensitivity to solvent nucleophilicity (l > 1.5) and a lower sensitivity to solvent ionizing power (m < 0.7), resulting in a high l/m ratio characteristic of the SN2 pathway.

Significant Solvent Isotope Effect : The reaction would exhibit a KSIE value (kH/kD) significantly greater than 1.5, indicating substantial covalent participation of the solvent as a nucleophile, and likely as a general-base catalyst, in the transition state.

This mechanistic profile places the reactivity of this compound firmly within the well-established framework of SN2 reactions at sulfonyl centers.

Solvolysis Reactions in Various Media

The solvolysis of arenesulfonyl chlorides, including nitro-substituted derivatives, has been the subject of extensive mechanistic study. These reactions, where the solvent molecule acts as the nucleophile, are critical for understanding the reactivity of the sulfonyl group.

The solvolysis of aromatic sulfonyl chlorides is generally accepted to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.govrsc.orgresearchgate.net This pathway involves a direct attack by a solvent molecule on the electrophilic sulfur atom, leading to a transition state with a pentacoordinate sulfur center. The presence of a strong electron-withdrawing group, such as the nitro group on the naphthalene ring, is known to accelerate the rate of solvolysis compared to unsubstituted or electron-donating group-substituted analogues. nih.govbeilstein-journals.org This acceleration is attributed to the increased positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.

In a 1927 study on the solvolysis of benzenesulfonyl chloride and its derivatives, it was observed that the m-nitro derivative solvolyzed significantly faster than the parent compound or the p-methyl derivative in both 50% acetone/water and 47.5% ethanol/water mixtures. nih.govbeilstein-journals.org Similarly, studies on the hydrolysis of various substituted benzenesulfonyl chlorides in aqueous dioxane and water have consistently shown that electron-withdrawing groups enhance the reaction rate, consistent with an SN2 mechanism. rsc.orgbeilstein-journals.org For the hydrolysis of p-nitrobenzenesulfonyl chloride, a dual-pathway mechanism has been proposed, involving both a standard SAN (addition-nucleophilic substitution) pathway and a route that proceeds through an anionic intermediate, with the latter's contribution being significant for strongly activated substrates. researchgate.net

Kinetic data for the solvolysis of various substituted benzenesulfonyl chlorides highlight the electronic effect of the substituents.

Table 1: Specific Rates of Solvolysis for Substituted Benzenesulfonyl Chlorides in 50% Acetone/50% Water (v/v) at 25.0 °C
SubstituentSpecific Rate (min-1)Reference
p-Methyl0.0106 nih.gov
H (Unsubstituted)0.0146 nih.gov
m-Nitro0.044 nih.gov

The kinetic solvent isotope effect (KSIE) for the hydrolysis of arenesulfonyl chlorides, such as benzenesulfonyl chloride (kH₂O/kD₂O ≈ 1.56), suggests significant bond breaking in the transition state, further supporting the SN2 mechanism. nih.govbeilstein-journals.org The solvolysis rates are also well-correlated by the extended Grunwald-Winstein equation, which separates the solvent effects into their nucleophilicity (NT) and ionizing power (YCl) components, with sensitivities typical for SN2 reactions. nih.govmdpi.com

Reactions with Dimethyl Sulfoxide (B87167): Sulfoxonium Intermediates

The reaction between sulfonyl chlorides and dimethyl sulfoxide (DMSO) is a classic example of the activation of DMSO to form reactive intermediates. While specific studies on this compound are not prevalent, the mechanism can be inferred from related reactions, such as that of 5-dimethylaminonaphthalene-1-sulfonyl chloride with DMSO. dtic.mil

The reaction is proposed to proceed through the formation of a sulfoxonium intermediate. The nucleophilic oxygen atom of DMSO attacks the electrophilic sulfur atom of the sulfonyl chloride. This initial attack results in the displacement of the chloride ion and the formation of a highly reactive acyloxysulfonium salt. In the case of 5-dimethylaminonaphthalene-1-sulfonyl chloride, this reaction leads to the formation of the corresponding sulfonic acid and chlorodimethyl sulfide. dtic.mil

This type of activation is analogous to the initial step of the Swern oxidation, where DMSO is activated by an electrophile like oxalyl chloride to form a chloro(dimethyl)sulfonium chloride species. wikipedia.orgpearson.comyoutube.com This species is a potent oxidizing agent. In the absence of an alcohol to be oxidized, the sulfoxonium intermediate derived from the reaction of a sulfonyl chloride and DMSO can participate in other transformations. The proposed mechanism involves:

Nucleophilic Attack: The oxygen of DMSO attacks the sulfonyl sulfur, displacing the chloride ion.

Formation of the Sulfoxonium Intermediate: This results in an intermediate of the type [Ar-SO₂-O-S⁺(CH₃)₂].

Further Reaction: This intermediate can then react with available nucleophiles or undergo rearrangement/decomposition. In the documented reaction with a related compound, the final products were the sulfonic acid and chlorodimethyl sulfide, suggesting a complex pathway following the initial intermediate formation. dtic.mil

The rate of this reaction would be influenced by the electronics of the naphthalene ring system. The electron-withdrawing nitro group in this compound would render the sulfonyl sulfur even more electrophilic, likely accelerating the initial nucleophilic attack by DMSO compared to analogues with electron-donating groups.

Halogen Exchange Reactions (e.g., Chloride-Fluoride Exchange)

Halogen exchange (HALEX) reactions provide a direct and efficient method for the synthesis of sulfonyl fluorides from the more common sulfonyl chlorides. These reactions are of significant interest due to the unique stability and reactivity profile of sulfonyl fluorides, particularly in the context of "click chemistry" (SuFEx). nih.govnih.gov

The chloride-fluoride exchange in arenesulfonyl chlorides is typically achieved by treating the sulfonyl chloride with a fluoride (B91410) salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often in a biphasic solvent system like acetone/water. researchgate.netthieme-connect.com The reaction is a nucleophilic substitution at the sulfur center, where the fluoride ion displaces the chloride ion.

The mechanism for the identity chloride-chloride exchange in arenesulfonyl chlorides has been studied both experimentally and computationally and is confirmed to be a synchronous SN2 process proceeding through a single transition state. mdpi.comnih.gov It is expected that the chloride-fluoride exchange follows a similar SN2 pathway. The efficiency of the reaction can be high, with many examples reporting quantitative or near-quantitative yields. nih.govresearchgate.net

Table 2: Conditions for Chloride-Fluoride Exchange in Arenesulfonyl Chlorides
Starting MaterialFluorinating AgentSolvent SystemYield (%)Reference
p-Toluenesulfonyl chlorideKF (2 equiv), H₂O (2 equiv)Acetone94 thieme-connect.com
4-Chlorobenzenesulfonyl chlorideKHF₂ (aq. sat.)AcetonitrileExcellent mdpi.com
4-Nitrobenzenesulfonyl chlorideKHF₂ (aq. sat.)AcetonitrileExcellent mdpi.com
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazoleKHF₂ (aq. sat.)-100 nih.gov

The presence of an electron-withdrawing nitro group, as in this compound, is generally well-tolerated and can even be beneficial for this transformation by enhancing the electrophilicity of the sulfur atom, thereby facilitating the nucleophilic attack by fluoride. mdpi.com

Redox Chemistry of the Nitro Group and Sulfonyl Moiety

The redox behavior of this compound is characterized by the distinct properties of its two functional groups. The nitro group is a well-known reducible moiety, while the sulfonyl chloride group can also participate in redox reactions, though typically under different conditions.

The electrochemical reduction of aromatic nitro compounds has been extensively studied and generally proceeds in a stepwise manner. uchile.cldtic.milnih.gov In aqueous media, the process typically involves a four-electron, four-proton reduction of the nitro group to a hydroxylamine (B1172632) derivative. This can be followed by a further two-electron, two-proton reduction to the corresponding amine.

Reduction Pathway of the Nitro Group: Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

The sulfonyl moiety itself can undergo reduction. For instance, sulfonyl chlorides can be reduced to the corresponding sulfinic acids (ArSO₂H) or thiols (ArSH) using various reducing agents. nih.gov However, these reductions often require stronger conditions than the reduction of the nitro group. Desulfonation, where the entire -SO₂Cl group is cleaved from the aromatic ring to be replaced by hydrogen or a halogen, can also occur under certain reductive or thermal conditions. wikipedia.org

Conversely, the sulfur atom in the sulfonyl chloride is in its highest oxidation state (+6) and is not readily oxidized further. However, the sulfonyl chloride group can act as an oxidant in certain contexts, for instance in oxidative chlorination reactions. organic-chemistry.org The primary redox chemistry of interest for this compound, especially under mild reductive conditions, will almost certainly be centered on the transformation of the nitro group.

Applications of 5 Nitro Naphthalene 1 Sulfonyl Chloride in Advanced Chemical Transformations

Derivatization Strategies for Analytical and Biochemical Research

5-Nitro-naphthalene-1-sulfonyl chloride is a reactive compound utilized in derivatization reactions to enhance the analytical detection of various molecules. Its sulfonyl chloride group readily reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable sulfonamide and sulfonate ester linkages. This reactivity allows for its use as a chemical tag to improve the detectability of analytes in complex matrices.

Enhancement of Analyte Detectability in Mass Spectrometry

In mass spectrometry (MS), derivatization with reagents like this compound can significantly improve the ionization efficiency and, consequently, the detection sensitivity of target analytes. While direct studies on this compound are limited, the principle is well-established with analogous compounds such as 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and 5-diethylamino-naphthalene-1-sulfonyl chloride (DensCl). These reagents introduce a naphthalene (B1677914) moiety that can enhance the signal response in MS. nih.govnih.gov

For instance, a study on a related compound, 5-(dimethylamino) naphthalene-1-sulfonyl piperazine (B1678402) (Dns-PP), was developed to improve the chromatographic retention and mass spectrometric response of free fatty acids. nih.gov Another study demonstrated that a novel triplex isotope labeling reagent, 5-diethylamino-naphthalene-1-sulfonyl chloride (DensCl), improved metabolite detectability by enhancing sensitivity in liquid chromatography-mass spectrometry (LC-MS). nih.gov This suggests that the naphthalene sulfonyl core structure is beneficial for MS detection. The presence of the nitro group in this compound would alter the fragmentation pattern compared to dansyl chloride, potentially providing unique product ions for identification and quantification.

Fluorescent Labeling for Chromatographic and Imaging Applications

Naphthalene-based compounds are widely used as fluorescent probes. However, nitroaromatic compounds are typically non-fluorescent or weakly fluorescent due to the electron-withdrawing nature of the nitro group, which promotes non-radiative decay pathways. nih.gov Research has shown that it is challenging to make nitronaphthalenes fluoresce, though modifications to the structure can enhance emission. nih.gov

While dansyl chloride, with its electron-donating dimethylamino group, is a well-known fluorogenic reagent that produces highly fluorescent sulfonamide adducts, chemicalbook.comwikipedia.org the same cannot be assumed for this compound. The derivatives of this compound are expected to have weak fluorescence. However, the nitro group can be reduced to a fluorescent amino group, opening possibilities for "off-on" fluorescent probes. Such a probe would be non-fluorescent initially and become fluorescent upon reaction under specific conditions, which could be useful for imaging in reductive environments.

Optimization of Derivatization Reaction Conditions

The efficiency of derivatization reactions is crucial for accurate quantification. Key parameters that are typically optimized include pH, temperature, reaction time, and reagent concentration. For sulfonyl chlorides like dansyl chloride, the reaction with amines is generally carried out in an alkaline medium (pH 9.5-10) to ensure the amine is in its nucleophilic free base form. researchgate.net Elevated temperatures (e.g., 60-70°C) are often employed to accelerate the reaction. researchgate.netresearchgate.net

A study on the optimization of dabsyl chloride derivatization of biogenic amines identified the optimal conditions as a reagent concentration of 1.75 x 10⁻³ M, a pH of 8.2, a temperature of 70°C, and a reaction time of 21 minutes. researchgate.net Given the similar reactivity of the sulfonyl chloride group, a comparable optimization strategy would be necessary for this compound to ensure complete and reproducible derivatization of target analytes. The reaction of this compound with amines is expected to be rapid, likely completing within minutes at room temperature in an appropriate solvent and pH.

Comparison with Other Derivatizing Reagents

This compound can be compared with other common derivatizing reagents, most notably dansyl chloride, based on their structural and resulting physicochemical properties.

FeatureThis compoundDansyl Chloride
Functional Group Nitro (-NO₂)Dimethylamino (-N(CH₃)₂)
Electronic Effect Strong electron-withdrawingStrong electron-donating
Fluorescence Derivatives are expected to be weakly fluorescentDerivatives are strongly fluorescent
Mass Spectrometry Provides a specific mass shift; nitro group may influence fragmentationProvides a specific mass shift; dimethylamino group influences fragmentation
Primary Application Potentially for MS detection and as a synthetic building blockFluorescent labeling and MS detection

The primary difference lies in the substituent at the 5-position of the naphthalene ring. The electron-withdrawing nitro group in this compound makes its derivatives less likely to be fluorescent compared to the highly fluorescent derivatives of dansyl chloride, which possesses an electron-donating dimethylamino group. nih.govchemicalbook.comwikipedia.org However, for mass spectrometry applications where a fluorescent tag is not required, this compound can serve as an effective derivatizing agent to improve chromatographic properties and ionization efficiency. In a study comparing a novel derivatization reagent with dansyl chloride, the new reagent showed enhanced MS response for a broader range of analytes, highlighting that different reagents have distinct advantages depending on the target molecules. nih.gov

Building Blocks for Complex Molecule Synthesis

The reactivity of the sulfonyl chloride group makes this compound a valuable building block for the synthesis of more complex molecules containing a sulfonamide or sulfone moiety.

Formation of Sulfonamides, Sulfones, and other Sulfur-Containing Compounds

The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is present in a wide range of therapeutic agents. nih.gov The synthesis typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Furthermore, sulfonyl chlorides can be used to synthesize sulfones, which are also important structural motifs in organic and medicinal chemistry. google.comrsc.org General methods for the synthesis of aryl sulfones often involve the coupling of aryl sulfonyl chlorides with various partners. One common approach is the palladium-catalyzed coupling of aryl sulfonyl chlorides with aryl boronic acids. organic-chemistry.orgchemrevlett.com This reaction, a variation of the Suzuki coupling, allows for the formation of a carbon-sulfur bond to yield diaryl sulfones. While specific examples utilizing this compound were not found, the general applicability of these methods suggests its potential use in synthesizing 5-nitro-naphthalene-1-yl sulfones. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization. The synthesis of sulfur-containing heterocycles is another area where sulfonyl chlorides can be employed as starting materials, contributing to the development of novel compounds with potential biological activities. nih.govnih.gov

Introduction of Sulfonyl Functionalities into Organic Scaffolds

The primary and most fundamental application of this compound in organic synthesis is as a reagent for introducing the 5-nitro-naphthalene-1-sulfonyl moiety into various organic molecules. This is most commonly achieved through its reaction with primary or secondary amines to form stable sulfonamide linkages. nih.govthieme-connect.comucl.ac.uk The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of an amine. This reaction, typically conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, is a robust and high-yielding method for carbon-nitrogen bond formation. mit.edunih.gov

The resulting N-substituted-5-nitronaphthalene-1-sulfonamides are of significant interest in medicinal chemistry and materials science. nih.gov The sulfonamide group is a key structural motif found in a wide array of therapeutic agents. ucl.ac.uk The incorporation of the rigid, aromatic nitronaphthalene scaffold can impart specific conformational constraints, alter solubility, and introduce new electronic properties to the target molecule. The strongly electron-withdrawing nitro group can influence the chemical properties of the entire scaffold, including the acidity of the sulfonamide proton. google.com

The versatility of this reaction allows for the coupling of the 5-nitro-naphthalene-1-sulfonyl group with a diverse range of amine-containing structures, from simple alkylamines to complex bioactive molecules and functionalized polymers.

Table 1: Representative Sulfonamide Formation Reactions This table presents illustrative examples of the general reaction between this compound and various amine nucleophiles.

Amine Nucleophile Product Significance of Product Class
Aniline N-phenyl-5-nitronaphthalene-1-sulfonamide Core structure for potential biologically active agents and dye synthesis.
Benzylamine N-benzyl-5-nitronaphthalene-1-sulfonamide Introduces a flexible linker next to the rigid naphthalene core.
Piperidine 1-[(5-nitro-1-naphthyl)sulfonyl]piperidine Links the nitronaphthalene moiety to a saturated heterocyclic scaffold.

Synthesis of Diverse Naphthalene-based Heterocycles

While this compound does not typically participate directly as a ring atom in cyclization reactions, it serves as an essential precursor for substrates that can be used to construct a variety of naphthalene-based heterocycles. The synthetic strategy involves first reacting the sulfonyl chloride with a carefully chosen bifunctional amine or other nucleophile. The resulting sulfonamide intermediate, now bearing the nitronaphthalene group, can then undergo a subsequent intramolecular cyclization reaction to form a heterocyclic ring system.

For instance, by reacting this compound with an amino alcohol or an aminothiol, one can form a sulfonamide that also contains a hydroxyl or thiol group. This intermediate can then be subjected to cyclization conditions (e.g., dehydration) to form sultams (cyclic sulfonamides) or other related sulfur-containing heterocycles fused to or pendant from another ring system. This approach allows the rigid and electronically distinct nitronaphthalene unit to be incorporated into more complex, three-dimensional heterocyclic architectures. The synthesis of a diverse collection of heterocyclic sulfonamide structures is a field of active investigation. ucl.ac.uk

Activating Agents in Oligonucleotide and Peptide Synthesis

Aryl sulfonyl chlorides are established as effective activating or coupling agents in the synthesis of biopolymers like peptides and oligonucleotides. acs.orgnih.govnih.gov In peptide synthesis, sulfonyl chlorides can be used to activate the carboxyl group of an amino acid for subsequent coupling with the amino group of another. Specifically, aryl sulfonyl halides with electron-withdrawing groups, such as a nitro substituent, have been demonstrated to be effective activating agents. google.com The reaction of the sulfonyl chloride with a protected amino acid can form a mixed anhydride (B1165640) or other activated species, which is then highly reactive towards the nucleophilic attack of an amine, leading to the formation of a peptide bond. nih.gov

In the context of oligonucleotide synthesis, particularly via the phosphotriester approach, aryl sulfonyl chlorides serve as crucial condensing agents. acs.orgnih.gov Their role is to activate the phosphodiester component, facilitating its reaction with the free hydroxyl group of the nucleoside component to form the critical phosphotriester linkage. While specific studies detailing this compound for this purpose are not prevalent, closely related compounds like 8-quinolinesulfonyl chloride have been successfully employed, demonstrating the utility of the aryl sulfonyl chloride functional group in this capacity. nih.gov The reactivity of the sulfonyl chloride is tuned by the nature of the aromatic system to which it is attached, with electron-withdrawing groups generally enhancing its efficacy as a condensing agent. google.com

Contributions to Materials Science and Functional Molecule Design

Polymer and Nanostructure Functionalization

The high reactivity of the sulfonyl chloride group makes this compound a valuable reagent for the surface modification and functionalization of polymers and nanostructures. Materials that possess surface nucleophiles, such as primary or secondary amines (-NH₂, -NHR) or hydroxyl (-OH) groups, can be covalently modified through reaction with the sulfonyl chloride.

This process allows for the stable grafting of the 5-nitro-naphthalene-1-sulfonyl moiety onto the material's surface. For example, polymers with amine side chains or silica-based nanoparticles that have been amine-functionalized can be readily derivatized. This surface functionalization can dramatically alter the properties of the material, imparting increased hydrophobicity, changing its electronic characteristics, or introducing a specific spectroscopic handle. Furthermore, the nitro group on the attached naphthalene scaffold can serve as a versatile chemical handle for subsequent transformations. It can be reduced to an amine, which can then be used for further coupling reactions, such as attaching bioactive molecules, catalysts, or other functional groups using "click" chemistry or other efficient ligation methods. acs.org

Design of Fluorescent Probes and Chemical Sensors

The naphthalene sulfonyl chloride framework is a cornerstone in the design of fluorescent probes and chemical sensors. pnas.org The most well-known example is 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), which is widely used to label amines in proteins and peptides. nih.govmdpi.com While the 5-nitro derivative itself is generally non-fluorescent due to the strong fluorescence-quenching properties of the nitro group, it is a pivotal synthetic intermediate in the creation of novel fluorescent dyes. nih.gov

The synthetic pathway involves a two-step process:

Coupling: this compound is first reacted with a target molecule (e.g., an amine or alcohol) to covalently attach the nitronaphthalene sulfonyl group.

Reduction: The nitro group of the resulting conjugate is then chemically reduced to an amino group (-NH₂).

This transformation is critical, as it converts the electron-withdrawing nitro group into an electron-donating amino group. The resulting 5-aminonaphthalene sulfonamide structure possesses a "push-pull" electronic system, where the amino group (the "push") and the sulfonyl group (the "pull") create a large change in dipole moment upon photoexcitation, leading to strong fluorescence with high sensitivity to the local environment's polarity. nih.gov This strategy allows for the creation of custom fluorescent probes where the photophysical properties can be fine-tuned. By modifying the amino group, researchers can alter the probe's emission wavelength, quantum yield, and binding specificity, leading to the development of sophisticated sensors for detecting ions, molecules, and changes in biological microenvironments. mdpi.comnih.gov

Table 2: Naphthalene Sulfonyl-based Fluorescent Probes and Intermediates This table highlights the role of the naphthalene sulfonyl scaffold in fluorescence applications.

Compound Name Position 5 Substituent Role/Application
This compound -NO₂ Non-fluorescent synthetic precursor. nih.gov
5-Amino-naphthalene-1-sulfonyl chloride -NH₂ Fluorescent intermediate; building block for probes.
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) -N(CH₃)₂ Widely used fluorescent labeling agent for amines. mdpi.com

Computational and Theoretical Investigations of 5 Nitro Naphthalene 1 Sulfonyl Chloride

Quantum Chemical Characterization of Molecular Structure and Conformation

A foundational understanding of a molecule's behavior begins with a detailed characterization of its three-dimensional structure and conformational landscape. Modern computational chemistry provides powerful tools to elucidate these features with high accuracy.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 5-Nitro-naphthalene-1-sulfonyl chloride, this would involve calculating the electronic energy for various spatial arrangements of the sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups relative to the naphthalene (B1677914) core. It is anticipated that the bulky and electronegative substituents at the C1 and C5 positions would lead to significant steric interactions, influencing the planarity of the naphthalene ring system.

Computational studies on related molecules, such as 1,5-dinitronaphthalene (B40199), have utilized Density Functional Theory (DFT) methods with basis sets like B3LYP/6-311+G(d,p) to determine optimized bond lengths and angles that are in good agreement with experimental X-ray diffraction data. A similar approach for this compound would be expected to yield valuable data, which could be presented as follows:

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and not based on published data.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-SValue
S-ClValue
S=OValue
C5-NValue
N=OValue
C4-C5-NValue
C10-C1-SValue
C2-C1-S-Cl
C4-C5-N-O

Conformational analysis would further explore the potential for different spatial orientations (conformers) of the sulfonyl chloride group, which can rotate around the C1-S bond.

Internal Rotation Barriers and Conformational Dynamics

The rotation of the sulfonyl chloride group is not free and is hindered by an energy barrier. Calculating the height of this rotational barrier is crucial for understanding the molecule's conformational dynamics at different temperatures. This is typically achieved by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation of the -SO₂Cl group is systematically varied. The resulting energy profile would reveal the energy minima corresponding to stable conformers and the transition states that separate them. Such information is vital for interpreting experimental spectroscopic data and understanding how the molecule's shape influences its reactivity.

Electron Density Distribution Analysis (NBO, Hirshfeld Surface Analysis)

To gain deeper insight into the electronic structure and intermolecular interactions, various electron density analysis techniques can be employed. Natural Bond Orbital (NBO) analysis would provide information about charge distribution, hybridization, and charge transfer interactions within the molecule. For this compound, NBO analysis would likely highlight the strong electron-withdrawing nature of both the nitro and sulfonyl chloride groups, leading to a significant polarization of the naphthalene ring.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions corresponding to different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, can be identified. This analysis would be particularly insightful for understanding the packing of this compound molecules in a crystal lattice and the nature of the forces that govern its solid-state structure.

Density Functional Theory (DFT) for Reactivity and Mechanism Prediction

DFT is a workhorse of modern computational chemistry for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions.

Elucidation of Reaction Pathways and Transition States

This compound is a key reactant in the synthesis of sulfonamides and other derivatives. DFT calculations can be used to map out the potential energy surface for its reactions, for instance, with an amine. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. For the reaction of this compound with an amine, a bimolecular nucleophilic substitution (S_N2) pathway at the sulfur atom is a likely mechanism. Computational studies on the solvolysis of the related 5-dimethylamino-naphthalene-1-sulfonyl chloride have indeed suggested an S_N2 reaction pathway.

Prediction of Kinetic and Thermodynamic Parameters

Once the stationary points on the potential energy surface (reactants, transition states, and products) have been located, it is possible to calculate important kinetic and thermodynamic parameters. The energy difference between the reactants and the transition state corresponds to the activation energy, which is a key determinant of the reaction rate. The energy difference between the reactants and products provides the reaction enthalpy, indicating whether the reaction is exothermic or endothermic.

By performing frequency calculations on the optimized geometries, it is also possible to compute other thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy of activation and reaction. This allows for a more complete understanding of the reaction's feasibility and spontaneity.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound This table is illustrative and not based on published data.

ParameterCalculated Value (units)
Activation Energy (E_a)Value (kcal/mol)
Enthalpy of Activation (ΔH‡)Value (kcal/mol)
Entropy of Activation (ΔS‡)Value (cal/mol·K)
Gibbs Free Energy of Activation (ΔG‡)Value (kcal/mol)
Enthalpy of Reaction (ΔH_rxn)Value (kcal/mol)
Gibbs Free Energy of Reaction (ΔG_rxn)Value (kcal/mol)

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of this compound can be understood at an atomic level. These simulations provide insights into the conformational changes of the molecule and its intricate interactions with surrounding solvent molecules, which are crucial for predicting its behavior in various chemical environments.

In a series of hypothetical MD simulations, the behavior of this compound was investigated in different solvent environments to probe the nature and strength of its intermolecular interactions. The simulations were performed using a standard force field, and the systems were subjected to equilibration and production runs to ensure statistically meaningful results. The solvents chosen for this hypothetical study were water, methanol (B129727), and chloroform (B151607), representing polar protic, polar aprotic, and nonpolar environments, respectively.

The simulations revealed distinct interaction patterns in each solvent. In water, the polar nitro (-NO2) and sulfonyl chloride (-SO2Cl) groups were observed to form hydrogen bonds with water molecules. The naphthalene ring, being hydrophobic, induced a structured cage of water molecules around itself, a phenomenon characteristic of hydrophobic solvation.

In methanol, similar hydrogen bonding was observed between the solute and solvent molecules. However, the less polar nature of methanol compared to water resulted in a less ordered solvent shell around the naphthalene core. This suggests that the hydrophobic effect is less pronounced in methanol.

In chloroform, a nonpolar solvent, the interactions were primarily governed by van der Waals forces. The simulations indicated a preference for π-π stacking interactions between the naphthalene rings of adjacent solute molecules, leading to a tendency for aggregation at higher concentrations. The nitro and sulfonyl chloride groups exhibited weaker dipole-dipole interactions with the chloroform molecules.

To quantify these interactions, radial distribution functions (RDFs) and interaction energies were calculated from the simulation trajectories. The RDFs provided a measure of the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute molecule. The interaction energies, on a hypothetical basis, offered a quantitative measure of the strength of the solute-solvent and solute-solute interactions.

Interactive Data Table: Hypothetical MD Simulation Parameters and Results for this compound
ParameterWaterMethanolChloroform
Simulation Time (ns)100100100
Temperature (K)298298298
Pressure (bar)111
Interaction Energy (Solute-Solvent, kcal/mol)-25.8-18.5-9.2
Interaction Energy (Solute-Solute, kcal/mol)-5.3-8.1-15.6
First Peak of RDF (Naphthalene C - Solvent O/Cl) (Å)3.53.84.2

These hypothetical findings underscore the significant influence of the solvent environment on the intermolecular interactions of this compound. The balance between polar and nonpolar interactions dictates its solubility, aggregation behavior, and ultimately its reactivity in different chemical systems.

In Silico Modeling for Chemical Interactions and Target Binding

In silico modeling techniques, particularly molecular docking, are instrumental in predicting the potential biological targets of a compound and elucidating the molecular basis of its interactions. For this compound, these methods can provide valuable hypotheses about its mechanism of action and guide further experimental studies.

Given that sulfonamide-containing compounds are known to inhibit various enzymes, a hypothetical in silico screening was performed to identify potential protein targets for this compound. Carbonic anhydrases, a family of metalloenzymes, were selected as a plausible target class due to the prevalence of sulfonamide inhibitors for these enzymes. nih.gov A molecular docking study was then conducted to predict the binding mode and affinity of the compound to the active site of a representative carbonic anhydrase isoform.

The docking simulations predicted that this compound could bind to the active site of carbonic anhydrase. The sulfonyl chloride group is hypothesized to coordinate with the zinc ion present in the active site, a canonical interaction for sulfonamide inhibitors. The naphthalene ring is predicted to engage in hydrophobic interactions with nonpolar amino acid residues lining the active site cavity. Furthermore, the nitro group may form hydrogen bonds or electrostatic interactions with nearby polar residues, further stabilizing the complex.

The binding affinity of this compound was estimated using a scoring function, which takes into account various energetic contributions to binding. The hypothetical docking score suggests a favorable binding interaction, warranting further experimental validation. A breakdown of the key interactions and their estimated energetic contributions provides a detailed picture of the putative binding mode.

Interactive Data Table: Hypothetical Molecular Docking Results of this compound with Carbonic Anhydrase
ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Inhibition Constant (Ki, μM)0.5
Key Predicted Interactions
Interaction TypeInteracting Residues
Coordination with Zinc Ion-SO2Cl group
Hydrophobic Interactions (π-π stacking)Phenylalanine, Leucine
Hydrogen BondingThreonine, Histidine
Electrostatic InteractionsGlutamate

These in silico predictions, while hypothetical, provide a solid foundation for initiating experimental investigations into the biological activity of this compound. Techniques such as enzyme inhibition assays and X-ray crystallography could be employed to validate these computational hypotheses and accurately determine the compound's inhibitory potential and binding mode.

Future Research Directions and Advanced Methodologies for 5 Nitro Naphthalene 1 Sulfonyl Chloride

Development of Novel Catalytic Systems for Synthesis

The synthesis of 5-Nitro-naphthalene-1-sulfonyl chloride and its derivatives can be significantly improved by the development of novel catalytic systems. Current synthetic routes often require harsh conditions and may lack the desired selectivity. Future research should focus on heterogeneous catalysts, such as metal-organic frameworks (MOFs) and zeolites, to facilitate cleaner and more efficient reactions.

One promising avenue is the use of multifunctional MOFs. For instance, a zirconium-based MOF, UiO-66-Mel-NHC10H5(SO3H)2, has been successfully employed as a catalyst in the synthesis of β-acetamido ketones. rsc.org This catalyst combines Lewis acidic sites (Zr nodes) with Brønsted acidic sites (SO3H groups), demonstrating high catalytic activity and durability. rsc.org A similar strategy could be adapted for the synthesis of sulfonamides from this compound, potentially leading to higher yields and milder reaction conditions.

Table 1: Potential Catalytic Systems for this compound Reactions

Catalyst TypePotential AdvantagesExample Application
Metal-Organic Frameworks (MOFs)High surface area, tunable porosity, synergistic acidic sitesSynthesis of sulfonamides and other derivatives
ZeolitesShape selectivity, thermal stability, reusabilityRegioselective functionalization of the naphthalene (B1677914) ring
Nanoparticle CatalystsHigh catalytic activity, large surface-to-volume ratioReduction of the nitro group, C-C coupling reactions

Application in Supramolecular Assembly and Self-Organized Systems

The rigid structure of the naphthalene core in this compound makes it an excellent candidate for the construction of supramolecular assemblies. nih.gov These organized systems, formed through non-covalent interactions, have applications in drug delivery, sensing, and materials science.

By modifying the sulfonyl chloride group with different functional moieties, it is possible to introduce specific recognition sites for host-guest chemistry. For example, the incorporation of cyclodextrins or calixarenes could lead to the formation of inclusion complexes, encapsulating guest molecules and altering their physical and chemical properties. nih.gov Such systems could be designed to respond to external stimuli, such as light or pH, leading to the controlled release of the guest molecule. The nitro group can also play a role in the self-assembly process through dipole-dipole interactions and by influencing the electronic properties of the molecule.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound and its derivatives is crucial for their rational design and application. Advanced spectroscopic techniques, coupled with computational methods, can provide detailed insights into their electronic and vibrational characteristics.

A study on the related compound 1,5-dinitronaphthalene (B40199) utilized a combination of experimental FT-IR and FT-Raman spectroscopy with quantum chemical calculations (Density Functional Theory) to analyze its molecular structure and vibrational frequencies. researchgate.net This approach allows for a detailed assignment of the observed spectral bands and provides information about the electronic properties, such as the HOMO-LUMO energy gap. researchgate.net Similar integrated experimental and theoretical studies on this compound would be invaluable for understanding its reactivity and designing new applications.

Table 2: Spectroscopic and Computational Methods for Characterization

TechniqueInformation Obtained
FT-IR and FT-Raman SpectroscopyVibrational modes of functional groups
UV-Vis SpectroscopyElectronic transitions and HOMO-LUMO gap
Nuclear Magnetic Resonance (NMR)Molecular structure and connectivity
X-ray CrystallographyPrecise three-dimensional molecular structure
Density Functional Theory (DFT)Optimized geometry, vibrational frequencies, electronic properties

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. almacgroup.comscielo.br The integration of this compound chemistry with automated flow synthesis platforms represents a significant area for future development. nih.gov

Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions involving hazardous reagents or intermediates. almacgroup.com The automation of multi-step syntheses involving this compound would enable the rapid generation of compound libraries for screening purposes, accelerating the discovery of new bioactive molecules and materials. researchgate.net

Exploration of Redox Properties for Controlled Release Systems

The nitro group in this compound is redox-active and can be reduced to an amino group under specific conditions. This property can be exploited for the development of redox-responsive controlled release systems. nih.govnih.govmdpi.com

For instance, a drug or a fluorescent probe could be attached to the molecule through a linker that is cleaved upon the reduction of the nitro group. In a biological environment with a higher reducing potential, such as in cancer cells which have elevated levels of glutathione, the nitro group would be reduced, triggering the release of the payload. nih.gov This targeted delivery approach could enhance the therapeutic efficacy of drugs while minimizing side effects. mdpi.com Cyclic voltammetry would be a key technique to study the redox potentials and mechanisms of such systems. researchgate.net

Rational Design of Chemosensors with Enhanced Selectivity and Sensitivity

The naphthalene moiety is a well-known fluorophore, and its derivatives are often used in the design of chemosensors. nih.gov The sulfonyl chloride group of this compound provides a convenient handle for the attachment of various receptor units capable of selectively binding to specific analytes, such as metal ions or biologically important molecules. mdpi.com

The rational design of such chemosensors involves tuning the electronic properties of the fluorophore and the binding affinity of the receptor to achieve high selectivity and sensitivity. researchgate.netnih.gov The binding of an analyte to the receptor can induce changes in the fluorescence properties of the naphthalene core, such as an increase or decrease in intensity (chelation-enhanced fluorescence or chelation-enhanced quenching) or a shift in the emission wavelength. mdpi.com Computational modeling can aid in the design of receptors with optimal binding cavities for the target analyte. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 5-Nitro-naphthalene-1-sulfonyl chloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves sulfonation of naphthalene followed by nitration at the 5-position. The sulfonyl chloride group is introduced via chlorination of the corresponding sulfonic acid using agents like PCl₅ or SOCl₂. Characterization relies on NMR (¹H/¹³C) to confirm nitro and sulfonyl group positions, IR spectroscopy for functional group identification (e.g., S=O stretching at ~1370 cm⁻¹), and HPLC to verify purity. Melting point determination (e.g., mp 74–78°C for analogous 2-naphthalenesulfonyl chloride ) can validate structural consistency.

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection is used for purity assessment (>98% as per industry standards ). Stability studies employ accelerated degradation experiments under varying temperatures and humidity, monitored via HPLC-MS to detect hydrolysis products (e.g., sulfonic acids). Karl Fischer titration quantifies moisture content, critical for preventing decomposition during storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound with nucleophiles under varying conditions?

  • Methodological Answer : Systematic studies should vary solvents (polar aprotic vs. aqueous), temperatures, and catalysts (e.g., DMAP). Kinetic profiling via in situ FTIR or NMR tracks reaction progress, while ESI-MS identifies intermediates. For example, reactions with amines can be optimized by adjusting stoichiometry and pH to minimize side reactions like over-sulfonation .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate data using deuterated solvents to eliminate solvent-shift artifacts. Calibrate instruments with certified reference standards. Comparative analysis of synthesized derivatives (e.g., methyl esters) can isolate spectral contributions. Leverage databases like PubChem and systematic literature reviews (e.g., TOXCENTER ) to identify consensus values.

Q. How does this compound degrade under environmental conditions, and what methodologies assess its ecological impact?

  • Methodological Answer : Conduct photolysis/hydrolysis studies in simulated environmental matrices (water, soil). Use LC-QTOF-MS to identify degradation byproducts (e.g., nitroso derivatives). Biomonitoring in model organisms (e.g., Daphnia magna) evaluates acute toxicity, while QSAR models predict bioaccumulation potential based on logP values .

Q. What experimental approaches optimize the stability of this compound for long-term storage?

  • Methodological Answer : Store under inert atmospheres (argon) at 0–6°C to inhibit hydrolysis . Stability-indicating assays (e.g., HPLC with UV detection at 254 nm) monitor decomposition over time. Lyophilization or desiccant-packed containers mitigate moisture-induced degradation .

Q. How is this compound applied in synthesizing complex bioactive molecules?

  • Methodological Answer : It serves as a sulfonating agent in peptide synthesis (e.g., introducing sulfonamide linkages) or as a precursor for fluorescent probes. For example, coupling with amino acids (e.g., 3-(2-naphthyl)-L-alanine ) requires protecting group strategies (e.g., Fmoc) and mild bases (NaHCO₃) to preserve stereochemistry .

Methodological Guidance for Literature Review & Experimental Design

  • Literature Search : Use structured queries in PubMed/TOXCENTER with MeSH terms (e.g., "Naphthalenes/chemical synthesis"[Mesh], "Sulfonyl Chlorides/toxicity"[Mesh]) and CAS numbers to filter studies post-2003 .
  • Data Interpretation : Apply the "Wheel of Science" framework (theory → hypothesis → observation → generalization ) to reconcile conflicting results. For instance, discrepancies in reaction yields may arise from unaccounted variables (e.g., trace moisture), requiring factorial experimental designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.